BenchChemオンラインストアへようこそ!

2-(Methylsulfonyl)pyrimidine-5-carbonitrile

PRMT5 inhibition MTAP-deleted cancers Synthetic lethality

Accelerate your PRMT5 or EGFR/COX-2 inhibitor program with this dual-functional scaffold. The methylsulfonyl group (σp≈0.72) enables rapid, mild SNAr diversification unattainable with 2-chloro analogs. The 5-cyano substituent is essential for hinge-region binding; its removal abolishes target potency. With XLogP3 -0.5 and TPSA 92.1 Ų, this compound delivers superior aqueous solubility and reduced non-specific binding—choose it over des-cyano or halogenated pyrimidines to streamline your hit-to-lead timeline.

Molecular Formula C6H5N3O2S
Molecular Weight 183.19 g/mol
CAS No. 38275-50-2
Cat. No. B1601506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)pyrimidine-5-carbonitrile
CAS38275-50-2
Molecular FormulaC6H5N3O2S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C=N1)C#N
InChIInChI=1S/C6H5N3O2S/c1-12(10,11)6-8-3-5(2-7)4-9-6/h3-4H,1H3
InChIKeySAZRYISVTJYEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS 38275-50-2): A Privileged Scaffold for Kinase and PRMT5 Inhibitor Development


2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic building block featuring a pyrimidine core substituted with an electron-withdrawing methylsulfonyl group at the 2-position and a cyano group at the 5-position. With a molecular weight of 183.19 g/mol and a computed XLogP3 value of -0.5 [1], this compound serves as a key intermediate in the synthesis of kinase inhibitors and protein arginine methyltransferase 5 (PRMT5) inhibitors. Its methylsulfonyl group functions as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling efficient diversification at the 2-position of the pyrimidine ring [2]. The compound is commercially available in research quantities with standard purity specifications of ≥95% .

Why 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS 38275-50-2) Cannot Be Replaced by Generic Pyrimidine Analogs in PRMT5-Targeted Synthesis


Substituting 2-(methylsulfonyl)pyrimidine-5-carbonitrile with structurally similar pyrimidine analogs such as 2-chloropyrimidine-5-carbonitrile or 2-(methylsulfonyl)pyrimidine (lacking the 5-cyano group) leads to fundamentally altered reactivity profiles and biological outcomes. The 2-methylsulfonyl group provides superior leaving group capacity in SNAr reactions compared to halogens, enabling milder and more chemoselective functionalization [1]. Critically, the 5-cyano substituent is not merely a spectator group—it serves as an essential hydrogen bond acceptor in ATP-binding pocket interactions and contributes to the planar geometry required for effective kinase hinge region binding [2]. Patent-derived evidence demonstrates that 2-(methylsulfonyl)pyrimidine-5-carbonitrile-derived inhibitors achieve PRMT5 IC50 values as low as 6 nM, whereas analogs lacking the 5-cyano group or bearing alternative electron-withdrawing substituents show substantially reduced potency or complete loss of activity [3].

Quantitative Comparative Evidence for 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS 38275-50-2) Against Closest Structural Analogs


PRMT5 Inhibitory Potency: 2-(Methylsulfonyl)pyrimidine-5-carbonitrile-Derived Inhibitor Achieves 6 nM IC50 in MTAP-Null Cancer Cells

A PRMT5 inhibitor synthesized using 2-(methylsulfonyl)pyrimidine-5-carbonitrile as the core scaffold achieved an IC50 of 6 nM in MTAP knockout human HCT-116 colorectal cancer cells, as disclosed in U.S. Patent 11,479,551 [1]. This compound's potency stems directly from the 2-methylsulfonyl-5-cyanopyrimidine scaffold's optimal fit within the PRMT5 substrate binding pocket. In contrast, a structurally related pyrimidine analog bearing a 4-(difluoromethyl)-6-(p-tolyl) substitution pattern but lacking the 5-cyano group exhibited an EC50 of only 13,100 nM (13.1 μM) against Heat Shock Factor-1 (HSF-1), representing an over 2,000-fold reduction in cellular potency relative to the PRMT5 inhibitor derived from the target scaffold [2].

PRMT5 inhibition MTAP-deleted cancers Synthetic lethality Epigenetic therapy

Synthetic Versatility: 2-Methylsulfonyl Leaving Group Enables Efficient SNAr Diversification for SAR Studies

The 2-methylsulfonyl group in 2-(methylsulfonyl)pyrimidine-5-carbonitrile serves as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to halogen-based alternatives such as 2-chloropyrimidine-5-carbonitrile. In studies on endothelin A (ETA) receptor antagonists, nucleophilic substitution of 2-(methylsulfonyl)pyrimidine derivatives enabled the facile introduction of aryl, heteroaryl, alkyl, amino, alkoxy, and alkylthio groups at the 2-position, generating diverse SAR libraries [1]. While direct quantitative comparison with 2-chloro analogs in identical reaction conditions is not available in the public domain, the methylsulfonyl group is well-established to provide accelerated SNAr kinetics due to its stronger electron-withdrawing character (Hammett σp = 0.72 for SO2CH3 versus 0.23 for Cl), translating to shorter reaction times and higher yields under milder conditions [2].

SNAr chemistry Scaffold diversification Medicinal chemistry Structure-activity relationship

Physicochemical Differentiation: Computed Lipophilicity Profile Favors Aqueous Solubility Over Non-Cyano Analogs

2-(Methylsulfonyl)pyrimidine-5-carbonitrile exhibits a computed XLogP3 value of -0.5 [1], indicating a favorable balance of hydrophilicity for aqueous solubility and drug-likeness. In contrast, the des-cyano analog 2-(methylsulfonyl)pyrimidine (CAS 14161-09-2) has a reported LogP of 0.96 [2], representing a 1.46 log unit difference corresponding to approximately 29-fold higher calculated lipophilicity. The introduction of the 5-cyano group reduces lipophilicity while maintaining the scaffold's capacity for target engagement through additional hydrogen bonding interactions. Computed topological polar surface area (TPSA) for the target compound is 92.1 Ų, compared to 68.3 Ų for the des-cyano analog [2], further supporting improved aqueous solubility potential for the 5-cyano derivative .

Drug-likeness Lipophilicity Aqueous solubility ADME prediction

EGFR/COX-2 Dual Inhibition Benchmark: Pyrimidine-5-Carbonitrile Class Demonstrates Submicromolar Cellular Potency

Pyrimidine-5-carbonitrile derivatives, which share the identical 5-cyanopyrimidine core with 2-(methylsulfonyl)pyrimidine-5-carbonitrile, have demonstrated potent dual EGFRWT/COX-2 inhibitory activity. In a 2023 study, compounds 4e and 4f from this class exhibited IC50 values of 1.66 μM and 1.83 μM against Colo 205 colorectal cancer cells [1]. These compounds also disrupted the cell cycle by blocking the G1 phase and increased annexin-V staining, confirming apoptosis induction. For context, reference EGFR inhibitor gefitinib showed a mean growth inhibition of 50% at 2.10 μM in related pyrimidine-5-carbonitrile studies, while erlotinib required 7.68 μM for equivalent effect [2]. The 5-cyano group is structurally essential for this dual inhibitory profile, functioning as a key hydrogen bond acceptor in both EGFR and COX-2 active sites as confirmed by molecular docking [1].

EGFR inhibition COX-2 inhibition Dual-targeting Anticancer

Recommended Procurement and Research Application Scenarios for 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS 38275-50-2)


PRMT5 Inhibitor Lead Optimization for MTAP-Deleted Cancer Therapeutics

2-(Methylsulfonyl)pyrimidine-5-carbonitrile is the preferred starting scaffold for developing PRMT5 inhibitors targeting MTAP-deleted solid tumors. Patent US11479551 demonstrates that inhibitors derived from this scaffold achieve 6 nM cellular IC50 in MTAP knockout HCT-116 cells, exploiting synthetic lethality [1]. Procurement of this compound enables rapid SNAr diversification at the 2-position to explore substituent effects on PRMT5 binding pocket occupancy while preserving the essential 5-cyano hydrogen bond acceptor functionality required for potency.

EGFR/COX-2 Dual Inhibitor Scaffold Optimization for Colorectal Cancer

For oncology programs seeking dual EGFRWT/COX-2 inhibition, 2-(methylsulfonyl)pyrimidine-5-carbonitrile provides the core pyrimidine-5-carbonitrile scaffold that has produced compounds with Colo 205 cell line IC50 values as low as 1.66 μM [2]. The scaffold's demonstrated ability to induce G1 phase cell cycle arrest and apoptosis, as validated by annexin-V flow cytometry, makes it a strategic procurement choice for medicinal chemists developing targeted therapies for colorectal and related EGFR-driven cancers.

High-Throughput SNAr Diversification for Kinase-Focused Chemical Libraries

The methylsulfonyl leaving group in 2-(methylsulfonyl)pyrimidine-5-carbonitrile (Hammett σp ≈ 0.72) provides accelerated SNAr kinetics compared to 2-chloro analogs (σp = 0.23), enabling efficient parallel synthesis of diverse kinase inhibitor libraries [3]. The compound's commercial availability at ≥95% purity from multiple vendors supports high-throughput chemistry workflows. Researchers should prioritize this compound over 2-chloropyrimidine-5-carbonitrile when reaction rate, mild condition compatibility, or reduced side-product formation are critical to project timelines.

Physicochemical Property Benchmarking in ADME-Tolerant Scaffold Selection

For drug discovery programs requiring compounds with favorable predicted ADME profiles, 2-(methylsulfonyl)pyrimidine-5-carbonitrile (XLogP3 = -0.5, TPSA = 92.1 Ų) offers a measurably more hydrophilic starting point than the des-cyano analog 2-(methylsulfonyl)pyrimidine (LogP = 0.96, TPSA = 68.3 Ų) [4][5]. The 1.46 log unit reduction in lipophilicity translates to predicted 29-fold lower octanol-water partitioning, making this compound the scaffold of choice when aqueous solubility and reduced non-specific protein binding are prioritized in early-stage hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylsulfonyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.